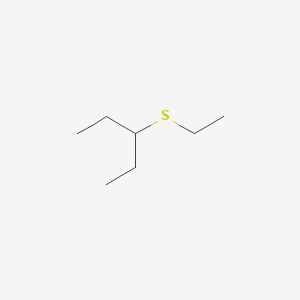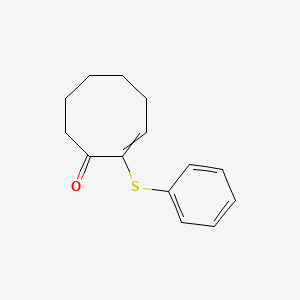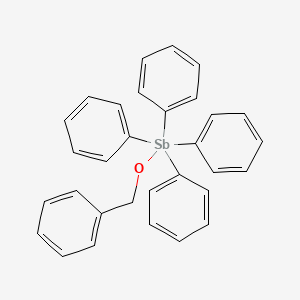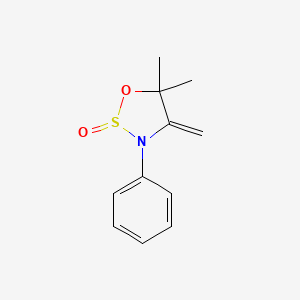![molecular formula C10H18Cl2Si B14622204 (7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane CAS No. 58660-83-6](/img/structure/B14622204.png)
(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7,7-Dichlorobicyclo[410]heptan-1-yl)(trimethyl)silane is a unique organosilicon compound that features a bicyclic heptane structure with two chlorine atoms and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane typically involves the reaction of 7,7-dichlorobicyclo[4.1.0]heptane with trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. A common method involves the use of a phase transfer catalyst to facilitate the reaction between the organic and aqueous phases .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the synthesis.
化学反応の分析
Types of Reactions
(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Addition Reactions: The bicyclic structure can participate in addition reactions with electrophiles.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Addition Reactions: Electrophiles such as bromine or iodine can be used.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilyl group.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atoms.
Addition Reactions: Products include adducts formed by the addition of electrophiles to the bicyclic structure.
Hydrolysis: Products include the corresponding alcohols or silanols.
科学的研究の応用
(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Materials Science: It can be used to modify surfaces and improve the properties of materials, such as adhesion and hydrophobicity.
Biological Studies: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of bioactive compounds.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane involves its ability to undergo various chemical reactions due to the presence of reactive sites, such as the chlorine atoms and the trimethylsilyl group. The bicyclic structure provides rigidity and steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
7,7-Dichlorobicyclo[4.1.0]heptane: This compound is similar in structure but lacks the trimethylsilyl group.
Trimethylsilyl Chloride: This compound contains the trimethylsilyl group but lacks the bicyclic heptane structure.
7,7-Dichlorobicyclo[4.1.0]hept-2-ylphosphonic Dichloride: This compound has a similar bicyclic structure with different substituents.
Uniqueness
(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane is unique due to the combination of the bicyclic heptane structure and the trimethylsilyl group. This combination imparts distinctive chemical properties, such as increased stability and reactivity, making it valuable for various applications in organic synthesis and materials science .
特性
CAS番号 |
58660-83-6 |
|---|---|
分子式 |
C10H18Cl2Si |
分子量 |
237.24 g/mol |
IUPAC名 |
(7,7-dichloro-1-bicyclo[4.1.0]heptanyl)-trimethylsilane |
InChI |
InChI=1S/C10H18Cl2Si/c1-13(2,3)9-7-5-4-6-8(9)10(9,11)12/h8H,4-7H2,1-3H3 |
InChIキー |
UQIOWUIERQRHBA-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C12CCCCC1C2(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







silanol](/img/structure/B14622148.png)






![4-[(Butan-2-yl)oxy]-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14622195.png)

